molecular formula C8H11NO B1273965 2-(Furan-2-yl)pyrrolidine CAS No. 90086-89-8

2-(Furan-2-yl)pyrrolidine

Cat. No. B1273965
CAS RN: 90086-89-8
M. Wt: 137.18 g/mol
InChI Key: LIFJPSLQRGQNMM-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)pyrrolidine is a compound that features both furan and pyrrolidine rings. Furan is a five-membered aromatic ring with oxygen, while pyrrolidine is a five-membered non-aromatic ring containing nitrogen. The combination of these two heterocycles can lead to a compound with unique chemical properties and potential applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of compounds related to 2-(Furan-2-yl)pyrrolidine can be achieved through various methods. For instance, the synthesis of polysubstituted pyrroles can be performed by reacting furfurylamines with ynones followed by oxidation, which could be applicable to the synthesis of 2-(Furan-2-yl)pyrrolidine derivatives . Additionally, the synthesis of multisubstituted furans and pyrroles using ynolates has been reported, which involves a formal [4 + 1] annulation process . Moreover, a simple and convenient synthesis of substituted pyrroles has been described using CuCl2-catalyzed heterocyclodehydration of N-Boc- or N-tosyl-1-amino-3-yn-2-ols . These methods could potentially be adapted to synthesize 2-(Furan-2-yl)pyrrolidine and its derivatives.

Molecular Structure Analysis

The molecular structure of 2-(Furan-2-yl)pyrrolidine would be expected to exhibit characteristics of both furan and pyrrolidine rings. The furan ring is aromatic and contributes to electron delocalization, which can influence the compound's reactivity and interaction with other molecules . The pyrrolidine ring, being a saturated heterocycle, would impart different steric and electronic properties to the molecule. The combination of these two rings in 2-(Furan-2-yl)pyrrolidine could lead to a unique three-dimensional structure that may affect its chemical behavior.

Chemical Reactions Analysis

The reactivity of furan and pyrrolidine moieties in 2-(Furan-2-yl)pyrrolidine can be influenced by their respective electronic properties. Furan derivatives have been shown to undergo various chemical reactions, such as cycloisomerization , heterocyclodehydration , and ethynylation10. The ethynylation of 2-(furan-2-yl)pyrroles, for example, has been achieved with acylbromoacetylenes in an Al2O3 medium, indicating that the furan ring can be functionalized under certain conditions10. These reactions could be relevant to the chemical manipulation of 2-(Furan-2-yl)pyrrolidine.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Furan-2-yl)pyrrolidine would be influenced by the presence of both furan and pyrrolidine rings. The electron delocalization in the furan ring could affect the compound's electronic and electrochemical properties, as observed in other furan derivatives . The pyrrolidine ring could contribute to the compound's solubility, boiling point, and stability. The combination of these two heterocycles could result in a compound with unique physical and chemical properties that may be useful in various applications, including organic synthesis and medicinal chemistry.

Scientific Research Applications

DNA Intercalative Inhibitor

A novel derivative involving 2-(furan-2-yl)pyrrolidine, specifically 2-(furan-2-yl)-4-(pyridin-2-yl)-5H-indeno[1,2-b]pyridin-5-one (TI-1-190), was synthesized using a microwave-assisted method. This compound functions as a DNA intercalative human topoisomerase IIα catalytic inhibitor, showcasing stronger activity and lower DNA toxicity compared to etoposide, a known topoisomerase II poison. TI-1-190 displays unique caspase 3-independent anticancer activity (Jeon et al., 2017).

Synthesis of Cyclic Analogues

Research has been conducted on synthesizing new N-substituted pyrrolidin-2-ones, which are cyclic analogues of baclofen and 3-(5-methoxybenzo-[b]furan-2-yl)-γ-aminobutyric acid. These were prepared from 4-(4-chlorophenyl)-pyrrolidin-2-one and 4-(5-methoxybenzo[b]furan-2-yl)pyrrolidin-2-one (Ebrik et al., 1998).

Asymmetric Synthesis

Studies have explored the reactivity of 5-methyl-4-(pyrrolidin-1-yl)-5H-furan-2-one with aldehydes and acyl chlorides followed by reduction, leading to the asymmetric synthesis of 5-(1-hydroxyalkyl)-5-methyl-5H-furan-2-ones. This research also involved the use of a chiral pyrrolidine, enabling the synthesis of enantio-enriched compounds (Bruyère et al., 2003).

Novel Alkaloids from Armillaria mellea

Research into the fermentation broth of Armillaria mellea led to the isolation of four compounds, including methyl (2S)-1-(2-(furan-2-yl)-2-oxoethyl)-5-oxopyrrolidine-2-carboxylate and (2S)-1-(2-(furan-2-yl)-2-oxoethyl)-5-oxo-pyrrolidine-2-carboxylic acid, showcasing the diversity of alkaloids derived from this medicinal fungus (Wang et al., 2013).

Ethynylation Reactions

A study on the ethynylation of 2-(furan-2-yl)-pyrroles with acylbromoacetylenes in the Al2O3 medium showed the relative reactivity of heterocycles, providing insights into the reactivity of these compounds in different chemical environments (Sobenina et al., 2014).

Safety And Hazards

The safety information available indicates that 2-(Furan-2-yl)pyrrolidine is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

Pyrrolidine and its derivatives, including 2-(Furan-2-yl)pyrrolidine, continue to be of interest in drug discovery due to their diverse biological activities . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

2-(furan-2-yl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-3-7(9-5-1)8-4-2-6-10-8/h2,4,6-7,9H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFJPSLQRGQNMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394917
Record name 2-(furan-2-yl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-2-yl)pyrrolidine

CAS RN

90086-89-8
Record name 2-(furan-2-yl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(furan-2-yl)pyrrolidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Liu, Q Dang, Z Wei, H Zhang… - Journal of Combinatorial …, 2005 - ACS Publications
Purine analogues exhibiting a wide range of pharmacological activities have been considered a privileged structure in medicinal chemistry. In addition, the purine core consisting of four …
Number of citations: 30 pubs.acs.org
AL Vizurraga, MJ Robertson, M Yu, G Skiniotis… - Molecular …, 2023 - ASPET
GPR56 is a widely expressed adhesion GPCR (AGPCR) that has pleotropic roles in brain development, platelet function, cancer, and more. Nearly all AGPCRs possess extracellular …
Number of citations: 1 molpharm.aspetjournals.org

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